

Application Note: Quantitative Determination of Intact AMG 133 Using a Sandwich ELISA

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Compound of Interest

Compound Name: MHP 133

Cat. No.: B1662774

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Introduction

AMG 133, also known as Maridebart cafraglutide, is a novel bispecific molecule engineered for weight management.[1][2] It consists of a fully human monoclonal antibody that acts as an antagonist to the gastric inhibitory polypeptide receptor (GIPR), conjugated to two glucagon-like peptide-1 (GLP-1) analog agonist peptides via amino acid linkers.[2][3][4][5] This dual mechanism of GIPR antagonism and GLP-1 receptor (GLP-1R) agonism offers a synergistic approach to treating obesity and related metabolic disorders.[3][6] The ability to accurately quantify intact AMG 133, the fully assembled and biologically active form, is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.[5][7]

This application note provides a detailed protocol for a sensitive and specific sandwich enzyme-linked immunosorbent assay (ELISA) to quantify intact AMG 133 in plasma samples.

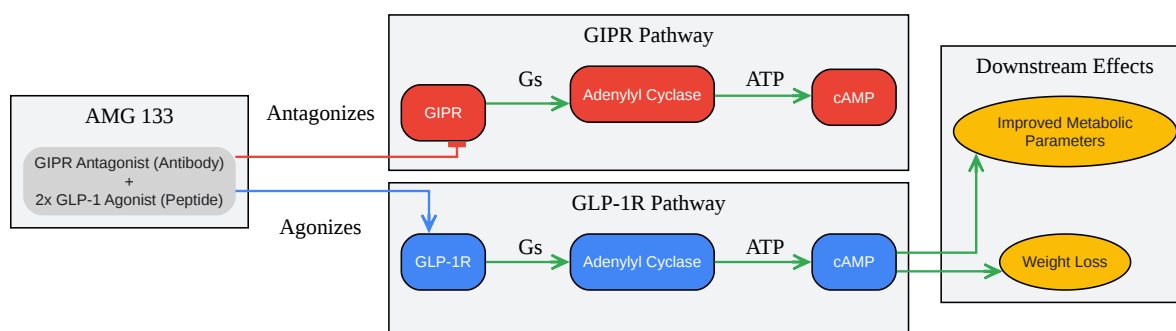
Principle of the Assay

This ELISA is a sandwich immunoassay designed to specifically detect the intact form of AMG 133, which consists of the GIPR antibody with the attached GLP-1 analogue peptides.[5][7] The

assay utilizes a microtiter plate coated with a monoclonal antibody specific for the Fc region of human IgG to capture AMG 133 from the sample.[5][7] The detection of the captured intact molecule is achieved using a biotinylated monoclonal antibody that specifically binds to the GLP-1 peptide portion of AMG 133.[5][7] Following the addition of a streptavidin-horseradish peroxidase (HRP) conjugate, a chromogenic substrate is introduced. The resulting color development is proportional to the amount of intact AMG 133 present in the sample. The concentration is then determined by interpolating the absorbance values against a standard curve generated with known concentrations of AMG 133.[5][7]

AMG 133 Signaling Pathway

AMG 133 exerts its therapeutic effects by simultaneously modulating two key signaling pathways involved in glucose homeostasis and appetite regulation: the GIPR and GLP-1R pathways.[3][8] Both GIPR and GLP-1R are Class B G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] AMG 133 is designed to antagonize the GIPR, thereby inhibiting GIP signaling, while concurrently agonizing the GLP-1R, mimicking the effects of endogenous GLP-1.[6]



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Caption: AMG 133 Mechanism of Action.

Quantitative Data Summary

Preclinical and Phase 1 clinical studies have demonstrated the dose-dependent efficacy of AMG 133 in promoting weight loss. The described ELISA method has an analytical range suitable for quantifying AMG 133 in plasma samples from these studies.

Study Type	Species/Population	Dose Range	Key Findings	Analytical Range of ELISA	Reference
Preclinical	Obese Mice	Single 2 mg/kg i.p. injection	Significant weight loss observed within 24 hours, lasting up to 216 hours.	30 to 2,000 ng/mL	[4]
Preclinical	Obese Cynomolgus Monkeys	0.5 to 1 mg/kg s.c.	Dose-dependent reduction in body weight and improvements in metabolic markers.	30 to 2,000 ng/mL	[4]
Phase 1 Clinical Trial	Humans with obesity	Multiple ascending doses (MAD) from 140mg to 420mg Q4W	Mean percent body weight change from -7.2% to -14.5% by day 85.	30 to 2,000 ng/mL	[6]

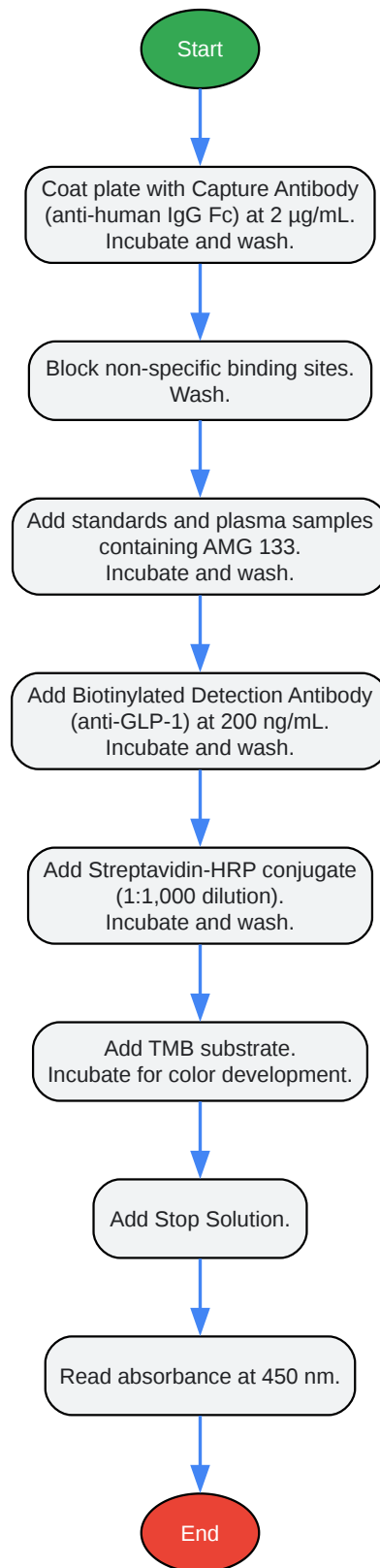
Experimental Protocol

The following protocol is based on previously published methods for the quantification of intact AMG 133.[5][7]

Materials and Reagents

Reagent	Supplier	Catalog Number
Mouse anti-human IgG Fc mAb (Capture Ab)	Amgen (Clone No. 1.35)	Not Commercially Available
Biotinylated mouse anti-GLP-1 mAb (Detection Ab)	Thermo Fisher Scientific	ABS 033-04-02
Streptavidin-HRP Conjugate	R&D Systems	Not Specified
TMB Substrate	SeraCare	Not Specified
AMG 133 Reference Standard	Amgen	Not Commercially Available
96-well Microtiter Plates	Not Specified	
Wash Buffer (e.g., PBS with 0.05% Tween-20)	Not Specified	
Dilution Buffer (e.g., PBS with 1% BSA)	Not Specified	
Stop Solution (e.g., 1M H ₂ SO ₄)	Not Specified	

Assay Procedure



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Caption: Intact AMG 133 ELISA Workflow.

1. Plate Coating: a. Dilute the mouse anti-human IgG Fc capture antibody to 2 µg/mL in an appropriate coating buffer (e.g., PBS). b. Add 100 µL of the diluted capture antibody to each well of a 96-well microtiter plate. c. Incubate overnight at 4°C. d. Wash the plate 3 times with 300 µL of Wash Buffer per well.
2. Blocking: a. Add 200 µL of Dilution Buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites. b. Incubate for 1-2 hours at room temperature. c. Wash the plate 3 times with Wash Buffer.
3. Sample and Standard Incubation: a. Prepare a standard curve by serially diluting the AMG 133 reference standard in Dilution Buffer. b. Dilute plasma samples as required in Dilution Buffer. c. Add 100 µL of standards and diluted samples to the appropriate wells. d. Incubate for 2 hours at room temperature. e. Wash the plate 3 times with Wash Buffer.
4. Detection Antibody Incubation: a. Dilute the biotinylated mouse anti-GLP-1 detection antibody to 200 ng/mL in Dilution Buffer.^{[5][7]} b. Add 100 µL of the diluted detection antibody to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate 3 times with Wash Buffer.
5. Streptavidin-HRP Incubation: a. Dilute the Streptavidin-HRP conjugate 1:1,000 in Dilution Buffer.^[7] b. Add 100 µL of the diluted conjugate to each well. c. Incubate for 30 minutes at room temperature in the dark. d. Wash the plate 5 times with Wash Buffer.
6. Substrate Reaction and Measurement: a. Add 100 µL of TMB substrate to each well. b. Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes). c. Stop the reaction by adding 100 µL of Stop Solution to each well. d. Read the absorbance at 450 nm using a microplate reader.

Data Analysis

- Subtract the mean absorbance of the blank wells from the mean absorbance of all other wells.
- Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
- Fit the standard curve using a four-parameter logistic (4-PL) regression model.^[7]

- Interpolate the concentrations of AMG 133 in the unknown samples from the standard curve.
- Multiply the interpolated concentrations by the sample dilution factor to obtain the final concentration of intact AMG 133 in the original plasma samples.

Conclusion

This application note provides a comprehensive protocol for the quantitative detection of intact AMG 133 using a sandwich ELISA. The assay is specific for the fully assembled bispecific molecule and is suitable for use in pharmacokinetic and other studies requiring accurate measurement of the active drug substance. The provided workflow and data summary offer a valuable resource for researchers in the field of metabolic drug development.

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